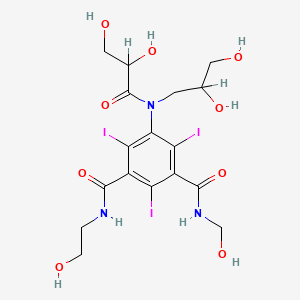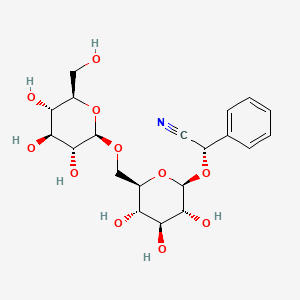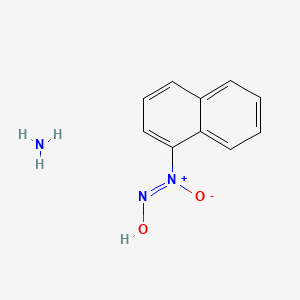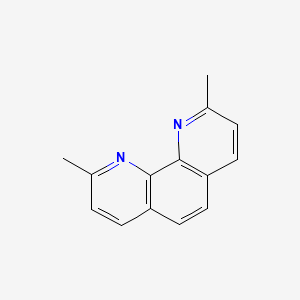
Neuromedine N
Vue d'ensemble
Description
La neuromedine N est un neuropeptide dérivé du même polypeptide précurseur que la neurotensine. Elle est composée de la séquence d'acides aminés Lys-Ile-Pro-Tyr-Ile-Leu et est principalement synthétisée dans les tissus nerveux et intestinaux des mammifères . La this compound joue un rôle dans divers processus physiologiques, notamment l'hypothermie et l'analgésie, par son interaction avec les récepteurs couplés aux protéines G de type 2 de la neurotensine .
Applications De Recherche Scientifique
La neuromedine N a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Étudiée pour son rôle dans les fonctions nerveuses et intestinales, ainsi que pour son interaction avec les récepteurs de la neurotensine.
Médecine : Explorée pour ses effets thérapeutiques potentiels dans des affections telles que la gestion de la douleur et la régulation de la température.
Industrie : Utilisée dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques.
5. Mécanisme d'action
La this compound exerce ses effets principalement en se liant aux récepteurs couplés aux protéines G de type 2 de la neurotensine. Cette interaction déclenche une cascade de voies de signalisation intracellulaires, conduisant à des réponses physiologiques telles que l'hypothermie et l'analgésie . Le mécanisme d'action du peptide implique la modulation de la libération de neurotransmetteurs et l'interaction avec d'autres molécules de signalisation au sein du système nerveux.
Mécanisme D'action
Target of Action
Neuromedin N primarily targets the neurotensin type 2 (NTS2) G protein-coupled receptors . These receptors are predominantly found in neural and intestinal tissues of mammals . Neuromedin N also modulates dopamine D2 receptor agonist binding in rat neostriatal membranes .
Mode of Action
Neuromedin N interacts with its target receptors, primarily NTS2, to exert its physiological effects . It has been proposed that Neuromedin N exerts its actions via an increase in intracellular Ca2+ concentration .
Biochemical Pathways
Neuromedin N is derived from the same precursor polypeptide as neurotensin . Both sequences of neuromedin N and neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . This suggests that Neuromedin N is involved in the same biochemical pathways as neurotensin.
Pharmacokinetics
It is known that neuromedin n is primarily synthesized in the neural and intestinal tissues of mammals .
Result of Action
Neuromedin N’s physiological effects include hypothermia and analgesia . It has also been shown to increase the chemotaxis capacity of mouse lymphocytes and to modulate the function of the hypothalamo-pituitary-adrenocortical axis in rats .
Analyse Biochimique
Biochemical Properties
Neuromedin N is involved in several biochemical reactions. It interacts with neurotensin type 2 G protein-coupled receptors, which are primarily found in the brain and gut. These interactions lead to various physiological effects, such as hypothermia and analgesia . Neuromedin N is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide.
Cellular Effects
Neuromedin N influences various cellular processes. In neural tissues, it modulates neuronal activity, leading to effects such as hypothermia and analgesia . In the gut, neuromedin N regulates gastrointestinal motility and secretion . It also affects cell signaling pathways by binding to neurotensin type 2 receptors, which activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of neuromedin N involves its binding to neurotensin type 2 G protein-coupled receptors. This binding activates the receptors, leading to the activation of downstream signaling pathways, such as the MAPK pathway . Neuromedin N also interacts with other biomolecules, including aminopeptidase M, which degrades the peptide . These interactions result in various physiological effects, including hypothermia and analgesia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neuromedin N can change over time. The stability and degradation of neuromedin N are influenced by various factors, including the presence of degrading enzymes like aminopeptidase M . Long-term studies have shown that neuromedin N can have sustained effects on cellular function, such as prolonged hypothermia and analgesia .
Dosage Effects in Animal Models
The effects of neuromedin N vary with different dosages in animal models. At low doses, neuromedin N induces hypothermia and analgesia . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses .
Metabolic Pathways
Neuromedin N is involved in several metabolic pathways. It is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide. Neuromedin N also interacts with aminopeptidase M, which degrades the peptide . These interactions affect metabolic flux and metabolite levels in the body.
Transport and Distribution
Neuromedin N is transported and distributed within cells and tissues through various mechanisms. It binds to neurotensin type 2 G protein-coupled receptors, which facilitate its transport and localization . Neuromedin N is primarily found in neural and intestinal tissues, where it exerts its physiological effects . The peptide’s distribution is influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of neuromedin N is primarily in the neural and intestinal tissues. It is synthesized in the endoplasmic reticulum and processed in the Golgi apparatus before being transported to its target sites . Neuromedin N’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as cleavage by prohormone convertases, direct neuromedin N to its specific compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La neuromedine N peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles typiques comprennent l'utilisation de réactifs de couplage comme le HBTU (O-benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et de bases comme le DIPEA (N,N-diisopropyléthylamine) pour faciliter la formation de liaisons peptidiques. Les étapes de déprotection impliquent souvent l'utilisation de TFA (acide trifluoroacétique) pour éliminer les groupes protecteurs des acides aminés.
Méthodes de production industrielle : La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l'efficacité et le rendement. La purification du peptide synthétisé est généralement obtenue par chromatographie liquide haute performance (HPLC), garantissant une pureté et une qualité élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La neuromedine N peut subir diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée, en particulier au niveau du résidu tyrosine, en utilisant des réactifs comme le peroxyde d'hydrogène ou l'iode.
Réduction : Les réactions de réduction peuvent cibler les ponts disulfures s'ils sont présents, en utilisant des agents comme le dithiothréitol (DTT).
Substitution : Les résidus d'acides aminés dans la this compound peuvent être substitués par mutagenèse dirigée ou modification chimique.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, iode.
Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Réactifs de mutagenèse dirigée, modificateurs chimiques comme le N-éthyl-N'-diméthylaminopropyl carbodiimide (EDC).
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation de la tyrosine peut conduire à la formation de dityrosine, tandis que la réduction des ponts disulfures donne des groupes thiol libres.
Comparaison Avec Des Composés Similaires
La neuromedine N est étroitement liée à la neurotensine, partageant un polypeptide précurseur similaire. La this compound a des effets physiologiques distincts et des interactions avec les récepteurs. D'autres composés similaires comprennent :
Neurotensine : Partage un précurseur avec la this compound mais a des affinités de récepteurs et des rôles physiologiques différents.
Substance P : Un autre neuropeptide impliqué dans la perception de la douleur et les réponses inflammatoires.
Peptide intestinal vasoactif (VIP) : Impliqué dans la relaxation des muscles lisses et la vasodilatation.
L'unicité de la this compound réside dans ses interactions spécifiques avec les récepteurs et les effets physiologiques distincts qu'elle médiatise, la différenciant des autres neuropeptides.
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLVIHXZGQADB-YLUGYNJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145280 | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-25-3 | |
| Record name | Neuromedin N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Neuromedin N (NN)?
A1: Neuromedin N (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []
Q2: What is the primary target of NN?
A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]
Q3: How does NN binding to NTRs affect cellular processes?
A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.
Q4: Does NN have any effects on dopaminergic neurotransmission?
A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []
Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?
A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]
Q6: What is the amino acid sequence of NN?
A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []
Q7: Does the structure of NN differ across species?
A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []
Q8: How do structural modifications impact NN activity?
A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []
Q9: How stable are the large precursor forms of NN compared to the mature peptide?
A9: Large Neuromedin N (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []
Q10: What is the significance of the increased stability of large NN?
A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)









